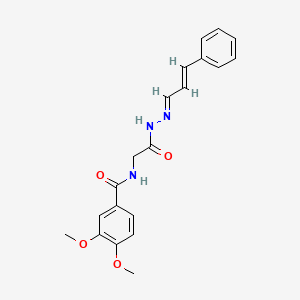![molecular formula C22H23FN4O3 B11108359 5-{1-[2-(4-fluorophenoxy)acetyl]-4-piperidyl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11108359.png)
5-{1-[2-(4-fluorophenoxy)acetyl]-4-piperidyl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex molecule with a diverse range of applications. Let’s break it down:
Chemical Formula: C₁₆H₁₀FNO₆
Molecular Weight: Approximately 331.25 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Acetylation of 4-Fluorophenol:
Piperidyl Ring Formation:
Triazole Formation:
Methylation and Phenyl Group Addition:
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized to form corresponding ketones or acids.
Reduction: Reduction can yield the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Major Products: The major products depend on reaction conditions and reagents used.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Pharmaceuticals: Investigated for potential drug development.
Biological Activity: Studied for its effects on specific biological targets.
Antimicrobial Properties: Explored for antibacterial or antifungal activity.
Materials Science: Used in the design of novel materials.
Agrochemicals: Investigated for agricultural applications.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H23FN4O3 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H23FN4O3/c1-25-22(29)27(18-5-3-2-4-6-18)21(24-25)16-11-13-26(14-12-16)20(28)15-30-19-9-7-17(23)8-10-19/h2-10,16H,11-15H2,1H3 |
InChI Key |
YYYWLGHWUOBEIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B11108278.png)
![2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11108287.png)
![N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11108292.png)
![{4-(amino-kappaN)-3-[2,2,2-trifluoro-1-(imino-kappaN)ethyl]pent-3-en-2-onato}(diphenyl)boron](/img/structure/B11108295.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11108307.png)
![N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108315.png)
![ethyl 4-(4-chlorophenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11108320.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B11108323.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11108325.png)
![(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11108333.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B11108334.png)
![N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11108336.png)
![2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11108342.png)

